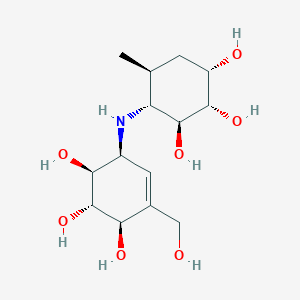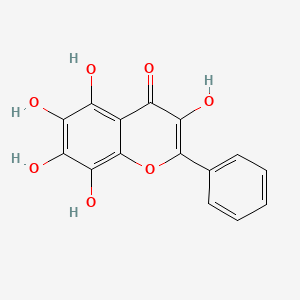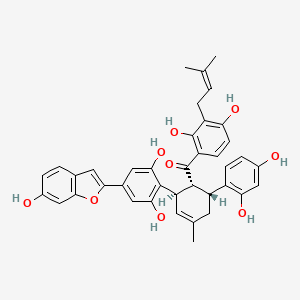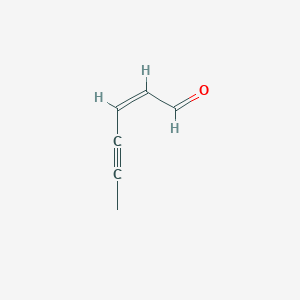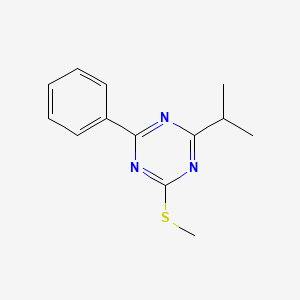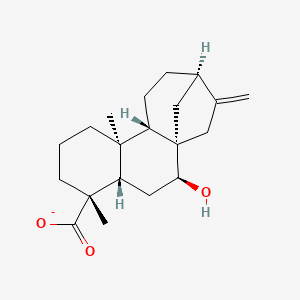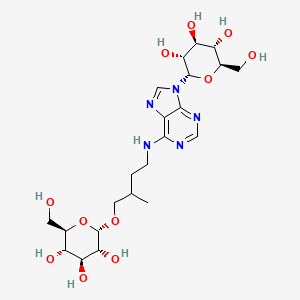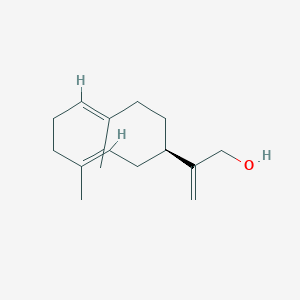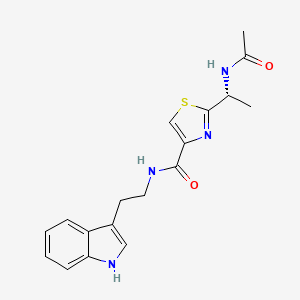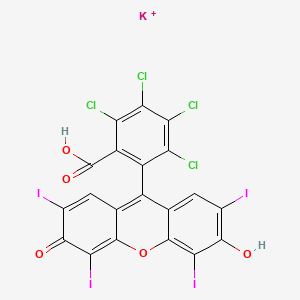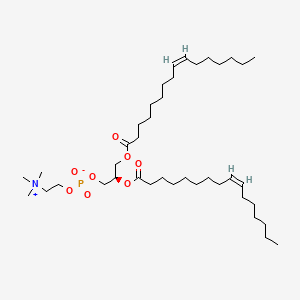
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which both phosphatidyl acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Applications De Recherche Scientifique
Analysis and Monitoring
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is useful in monitoring the acyl migration process in lipids, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Stability and Interactions
Research by Jurak and Miñones Conde (2013) explored the interactions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with α-tocopherol (vitamin E), revealing its effects on membrane stability and phase behavior. This study provides insights into the molecular interactions within biological membranes (Jurak & Miñones Conde, 2013).
Membrane Phase and Dynamics
Singh and Ranganathan (2015) investigated the mixing of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine with oxidized phospholipids, examining the aggregation states and phase behavior. Their findings have implications for understanding lipid bilayer dynamics in different temperature and composition conditions (Singh & Ranganathan, 2015).
Hydrolysis Kinetics in Liposomes
Vernooij et al. (2002) described the hydrolysis kinetics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine in liposomes. This study is significant for understanding the stability and behavior of liposomal systems in various environmental conditions (Vernooij et al., 2002).
Structural Studies and Simulations
Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of mixed bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Their work contributes to the understanding of lipid membrane biophysics at a molecular level (Leekumjorn & Sum, 2006).
Lipid-Polymer Interactions
Kita-Tokarczyk et al. (2009) explored the interactions between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and amphiphilic block copolymers, providing insights into the behavior of lipid-polymer systems in monolayers and their potential applications in material science (Kita-Tokarczyk et al., 2009).
Membrane Phase Transitions
Pfeiffer et al. (2006) reported on the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixtures, exploring different mesophases and their transitions. This research aids in understanding the thermotropic behavior of lipid systems (Pfeiffer et al., 2006).
Propriétés
Nom du produit |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C40H76NO8P |
Poids moléculaire |
730 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16-,19-17-/t38-/m1/s1 |
Clé InChI |
GPWHCUUIQMGELX-VHQDNGOZSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



